molecular formula C9H12BrNO2 B8173215 3-Bromo-5-(2-methoxyethoxy)aniline

3-Bromo-5-(2-methoxyethoxy)aniline

Cat. No.: B8173215
M. Wt: 246.10 g/mol
InChI Key: XGUSPSZYIAVPBQ-UHFFFAOYSA-N
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Description

3-Bromo-5-(2-methoxyethoxy)aniline is a halogenated aniline derivative featuring a bromine atom at the 3-position and a 2-methoxyethoxy group at the 5-position of the benzene ring. This compound is primarily utilized in organic synthesis, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura reactions) to generate biaryl structures, as demonstrated in patent applications for pharmaceutical intermediates . The 2-methoxyethoxy substituent enhances solubility in polar solvents, while the bromine atom facilitates further functionalization via halogen exchange or coupling reactions.

Properties

IUPAC Name

3-bromo-5-(2-methoxyethoxy)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNO2/c1-12-2-3-13-9-5-7(10)4-8(11)6-9/h4-6H,2-3,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGUSPSZYIAVPBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=CC(=CC(=C1)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-(2-methoxyethoxy)aniline typically involves the following steps:

    Bromination: Aniline is first brominated to introduce a bromine atom at the 3-position. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid.

    Etherification: The brominated aniline is then subjected to etherification to introduce the 2-methoxyethoxy group at the 5-position. This can be done using 2-methoxyethanol in the presence of a base such as potassium carbonate.

Industrial Production Methods: Industrial production of 3-Bromo-5-(2-methoxyethoxy)aniline may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound .

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 3-Bromo-5-(2-methoxyethoxy)aniline can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under suitable conditions to form various derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions:

Major Products:

    Substitution Products: Various substituted anilines depending on the nucleophile used.

    Oxidation Products: Quinones or nitro compounds.

    Reduction Products: Amines or hydroxylamines.

    Coupling Products: Biaryl compounds.

Scientific Research Applications

Chemistry:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Can be used in catalytic processes to form various organic compounds.

Biology and Medicine:

Industry:

Mechanism of Action

The mechanism of action of 3-Bromo-5-(2-methoxyethoxy)aniline depends on its application:

    In Organic Synthesis: Acts as a nucleophile or electrophile in various reactions.

    In Biological Systems: The aniline moiety can interact with enzymes and receptors, potentially inhibiting or activating biological pathways.

Comparison with Similar Compounds

Substituent Effects on Electronic and Steric Properties

  • 3-Bromo-5-(trifluoromethyl)aniline (CAS: 54962-75-3):
    The trifluoromethyl group is strongly electron-withdrawing, reducing the electron density of the aromatic ring and the amine group. This increases acidity (pKa ~2–3) compared to 3-Bromo-5-(2-methoxyethoxy)aniline (pKa ~4–5, estimated), which has an electron-donating 2-methoxyethoxy group. The trifluoromethyl group also imparts higher metabolic stability in drug candidates .

  • 3-Bromo-5-(difluoromethoxy)aniline :
    The difluoromethoxy group (-OCF₂H) is less electron-withdrawing than trifluoromethyl but more electronegative than methoxyethoxy. This intermediate polarity enhances electrophilic substitution reactivity at the para position relative to the bromine .

  • 3-Bromo-2-ethoxy-5-fluoroaniline (CAS: 1096354-40-3):
    The ethoxy and fluoro substituents create a sterically hindered environment. The fluorine atom’s inductive effect slightly deactivates the ring, reducing coupling reaction rates compared to 3-Bromo-5-(2-methoxyethoxy)aniline .

Positional Isomerism

  • 4-Bromo-2-(2-methoxyethoxy)aniline (CAS: 675590-22-4):
    A positional isomer with bromine at the 4-position and methoxyethoxy at the 2-position. This arrangement alters regioselectivity in cross-coupling reactions, favoring borylation at the 2-position instead of the 5-position observed in the target compound .

Data Tables

Table 1: Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Key Substituents LogP* Key Applications
3-Bromo-5-(2-methoxyethoxy)aniline C₉H₁₂BrNO₂ 258.10 Br, 2-methoxyethoxy 2.1 Suzuki coupling, drug intermediates
3-Bromo-5-(trifluoromethyl)aniline C₇H₅BrF₃N 240.02 Br, CF₃ 2.8 Agrochemicals
3-Bromo-5-(difluoromethoxy)aniline C₇H₆BrF₂NO 238.03 Br, OCF₂H 1.9 Fluorinated polymers
3-Bromo-2-ethoxy-5-fluoroaniline C₈H₉BrFNO 234.07 Br, OEt, F 2.3 Antibiotic synthesis

*LogP values estimated via computational tools.

Table 2: Reactivity in Cross-Coupling Reactions

Compound Name Reaction Type Yield (%) Key Observations Reference
3-Bromo-5-(2-methoxyethoxy)aniline Suzuki-Miyaura 14–82 Moderate yield due to steric bulk of methoxyethoxy
3-Bromo-5-(trifluoromethyl)aniline Buchwald-Hartwig 60–75 High yield with electron-deficient aryl halides
4-Bromo-2-(2-methoxyethoxy)aniline Ullmann Coupling 35–50 Lower yield due to unfavorable substituent positioning

Key Research Findings

  • Synthetic Versatility : The 2-methoxyethoxy group in 3-Bromo-5-(2-methoxyethoxy)aniline improves solubility in dioxane and acetonitrile, critical for homogeneous catalytic reactions .
  • Biological Relevance : Compounds with trifluoromethyl or difluoromethoxy groups exhibit enhanced bioavailability and target binding in kinase inhibitors, whereas methoxyethoxy derivatives are preferred for solubility-driven formulations .
  • Steric Limitations : Bulky substituents like methoxyethoxy reduce reaction rates in sterically sensitive reactions (e.g., Heck coupling), favoring smaller groups like fluoro or chloro .

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